molecular formula C10H15NO4S2 B030882 (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide CAS No. 1029324-91-1

(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide

Cat. No.: B030882
CAS No.: 1029324-91-1
M. Wt: 277.4 g/mol
InChI Key: XXDPMCCGFXTPIS-SECBINFHSA-N
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Description

Cibinetide is a synthetic peptide derived from the Helix-B domain of erythropoietinThis compound has shown promise in various therapeutic areas, particularly in reducing inflammation and promoting tissue repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cibinetide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of cibinetide involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable, dry product .

Chemical Reactions Analysis

Types of Reactions

Cibinetide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the cibinetide peptide itself. During its therapeutic use, cibinetide does not typically form other products as it is designed to be stable and specific in its action .

Mechanism of Action

Cibinetide exerts its effects by binding to the innate repair receptor, a heterodimer composed of the erythropoietin receptor and the beta common receptor (CD131). This binding activates anti-inflammatory and tissue-protective pathways, including the inhibition of the NF-κB subunit p65 activity. This results in reduced production of pro-inflammatory cytokines and chemokines, thereby promoting tissue repair and reducing inflammation .

Comparison with Similar Compounds

Cibinetide is unique in its selective binding to the non-hematopoietic erythropoietin receptor, distinguishing it from other erythropoietin analogs that primarily target hematopoietic pathways. Similar compounds include:

Cibinetide’s unique ability to target the innate repair receptor makes it a promising candidate for treating conditions involving inflammation and tissue damage.

Properties

IUPAC Name

(4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDPMCCGFXTPIS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648701
Record name (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029324-91-1
Record name (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 1, Step C (2.0 g, 9.74 mmol) was added to a suspension of sodium hydride (0.4 g, 10.0 mmol, of a 60% suspension in mineral oil) in DMF (30 ML) and the mixture was stirred for 1hr. then cooled to 0° C. 3-Bromopropyl methyl ether (1.5 g, 9.74 mmol) was added and the mixture was stirred overnight then quenched with water (200 mL), and extracted with ethyl acetate (4×30 mL). The extracts were combined, washed with water (100 mL), dried (MgSO4) and concentrated under reduced pressure which provided an oil which was purified by column chromatography (silica, gradient: hexane to ethyl acetate) to give 1.7 g (63%) of a clear oil which was not purified further.
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2 g
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1.5 g
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63%

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